

Gosogliptin: Basic Chemical & Handling Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gosogliptin

CAS No.: 869490-47-1

Cat. No.: S004125

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The table below summarizes the available key information for researchers working with **Gosogliptin**.

Property	Description
Chemical Name	Gosogliptin (PF-00734200) [1]
CAS Number	869490-23-3 [1]
Purity	99.83% (as offered by one supplier) [1]
Recommended Storage	Powder: -20°C (3 years) or 4°C (2 years). Solution (DMSO): -80°C (6 months) or -20°C (1 month) [1]
Solubility	Soluble in DMSO (100 mg/mL) [1]
Mechanism of Action	Potent and selective inhibitor of Dipeptidyl peptidase-IV (DPP-4) [1]

Scientific Context for Degradation Studies

While specific data on **Gosogliptin** is limited, research on related drugs (gliptins) provides a framework for stability studies.

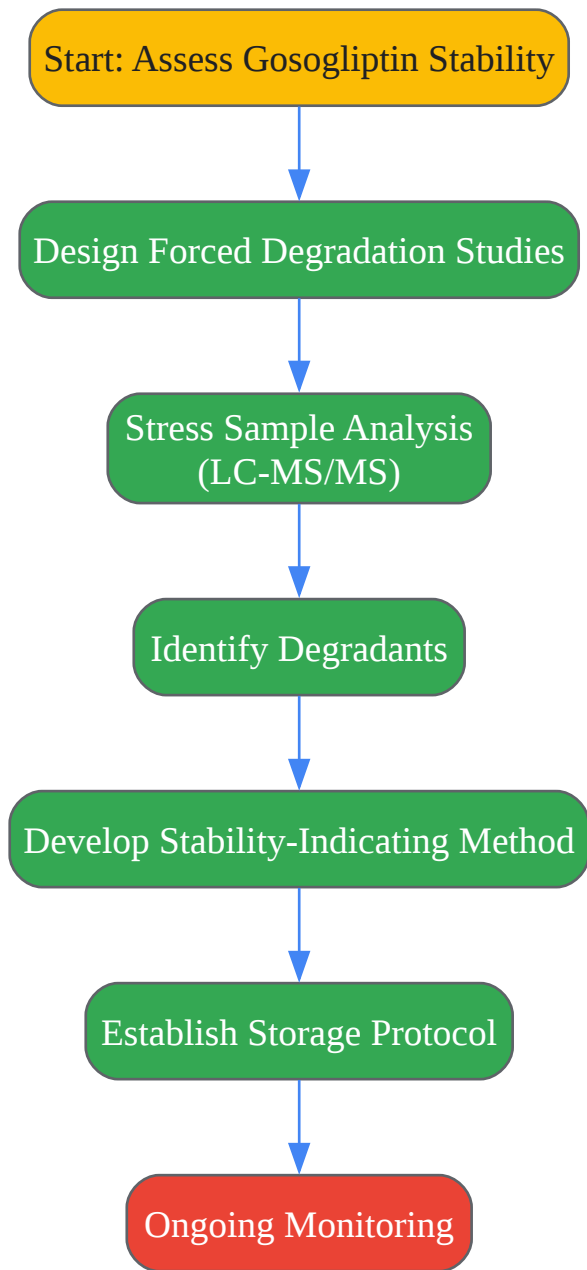
- Overlap of Metabolism and Degradation:** The pathways of chemical degradation a drug undergoes in a vial (e.g., due to pH, light, or oxidation) can sometimes mirror its metabolic pathways in the body.

Identifying these common products is crucial for qualifying impurities and ensuring patient safety [2].

- **Forced Degradation Studies:** Stability-indicating methods are developed by subjecting the drug substance to forced degradation under various stress conditions. This typically includes **acidic and basic hydrolysis, thermal stress, oxidative stress, and photolytic stress** [2] [3]. The goal is to generate major degradation products quickly to understand the drug's stability profile.
- **Primary Analytical Tool:** Liquid chromatography coupled with mass spectrometry (**LC-MS** or **LC-MS/MS**) is the primary technique for separating, detecting, and identifying the parent drug, its metabolites, and its degradation products [2].

Recommended Workflow for Stability Assessment

Based on general pharmaceutical practice, here is a workflow you can adapt to establish **Gosogliptin's** degradation profile. The diagram below outlines the key stages.



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Frequently Asked Questions

- **What is the safest way to store a Gosogliptin powder sample?** Based on supplier recommendations, the powder should be stored at -20°C , which is expected to maintain stability for up to three years. Always allow the vial to come to room temperature before opening to prevent moisture condensation [1].

- **How should I prepare and store stock solutions of Gosogliptin?** Gosogliptin is soluble in DMSO. Prepare stock solutions at 100 mg/mL. For long-term stability, aliquot and store these solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by using small, single-use aliquots [1].
- **My Gosogliptin solution has undergone multiple freeze-thaw cycles. Is it still usable?** Repeated freeze-thaw cycles are not recommended and will likely increase degradation. It is best to prepare a new stock solution from powder. If that's not possible, analyze the solution using your stability-indicating HPLC-UV or LC-MS method to check for new degradant peaks and confirm the main peak's integrity before use in critical experiments.
- **What are the key parameters to monitor in a Gosogliptin stability method?** Your method should be validated to monitor and resolve Gosogliptin from its potential degradants. Key parameters include an increase in **unknown impurities**, a decrease in **Gosogliptin assay value**, and changes in the solution's **appearance** (color, clarity).

Troubleshooting Common Scenarios

Scenario	Possible Cause	Investigative Action
Unexpected degradation in a freshly prepared solution.	Solvent impurities, high temperature during preparation, or exposure to light.	Check solvent quality, ensure procedures are followed, and analyze by LC-MS to identify degradant peaks.
Lower-than-expected biological activity in assays.	Degraded compound or inaccurate solution concentration due to evaporation or improper storage.	Re-assay the solution potency and purity using HPLC/LC-MS against a freshly prepared reference standard.
Formation of precipitate in stock solution.	The compound may have crystallized or degraded under storage conditions.	Warm the solution gently and vortex. If it does not clear, analyze by LC-MS. Do not use if new degradants are found.

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To cite this document: Smolecule. [Gosogliptin: Basic Chemical & Handling Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b004125#gosogliptin-sample-degradation-prevention>]

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